5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzofuran moiety linked to a benzimidazole core
Mechanism of Action
Target of Action
The primary target of this compound is the GlcN6P synthase receptor . This receptor plays a crucial role in various biological processes, including antimicrobial and antioxidant activities .
Mode of Action
The compound interacts with its target, the GlcN6P synthase receptor, through a process known as docking . This interaction leads to changes in the receptor’s function, which can result in various biological effects .
Biochemical Pathways
It is known that benzofuran compounds, which this compound is a derivative of, have been shown to possess diverse pharmacological properties . These include anti-inflammatory, anticancer, anticonvulsant, and antimalarial activities .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its chemical structure and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial and antioxidant activities . For example, it may inhibit the growth of certain bacteria or enhance the body’s antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds or substances in the environment could potentially interact with this compound, altering its effectiveness . Additionally, factors such as temperature and pH could affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and reduce by-products .
Chemical Reactions Analysis
Types of Reactions
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and are used in various therapeutic applications.
Uniqueness
What sets 5-(1-benzofuran-2-ylcarbonyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one apart is its unique combination of the benzofuran and benzimidazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(1-benzofuran-2-carbonyl)-1,3-dimethylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-19-13-8-7-12(9-14(13)20(2)18(19)22)17(21)16-10-11-5-3-4-6-15(11)23-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVUZVQZOHQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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